molecular formula C9H7IO2S B3039171 3-(4-Iodophenyl)-2-mercapto-2-propenoic acid CAS No. 426821-41-2

3-(4-Iodophenyl)-2-mercapto-2-propenoic acid

Cat. No. B3039171
CAS RN: 426821-41-2
M. Wt: 306.12 g/mol
InChI Key: DJCVSFWGKYHMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenyl)-2-mercapto-2-propenoic acid, also known as 4-iodophenylacrylic acid (IPA), is an organic compound with a wide range of applications in scientific research. It is a derivative of acrylic acid, containing an iodine atom and a mercapto group. IPA is widely used in organic synthesis, as a catalyst, and as a reagent in various biochemical and physiological experiments.

Scientific Research Applications

Crystal Structure and Packing Analysis

The structural analysis of 3-(4-Iodophenyl)-2-mercapto-2-propenoic acid (E)-3-(4-Iodophenyl)propenoic acid revealed its crystal structure characterized by various interactions such as O-H...O, C-H...O, and I...I. This study provided insights into the packing behavior of this compound, resembling the packing of 4-iodobenzoic acid and 4-chlorocinnamic acid, and explored the disorder of the carboxyl group in related acids (Goud, Pathaneni, & Desiraju, 1993).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized for the selective spectrophotometric determination of nickel in various samples, such as hydrogenated greases, steels, and solders. This application showcases its utility in trace metal analysis, highlighting the compound's reactivity with Ni(II) in alkaline media (Izquierdo & Carrasco, 1984).

Potential in Cancer Chemoprevention

A derivative of this compound, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promise as a novel cancer chemopreventive agent. Studies indicate its effectiveness in colon and tongue cancer chemoprevention in dietary feeding in rats. This highlights its potential role in the development of new cancer treatments and chemopreventive drugs (Curini et al., 2006).

Synthesis of Antibacterial Agents

Research on the synthesis of new molecules using this compound derivatives has been conducted, particularly exploring its potential in developing antibacterial agents. This indicates the compound's relevance in pharmaceutical research and drug development (Holla, Bhat, & Shetty, 2003).

Corrosion Inhibition

Studies have shown that derivatives of this compound, such as yttrium 3-(4-nitrophenyl)-2-propenoate, can act as effective corrosion inhibitors for copper alloys. This highlights its potential application in materials science and engineering for protecting metals from corrosion (Nam et al., 2016).

properties

IUPAC Name

3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCVSFWGKYHMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)S)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Reactant of Route 2
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Iodophenyl)-2-mercapto-2-propenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.